N-{3-[(1-adamantylamino)carbonyl]phenyl}-1-(phenylsulfonyl)prolinamide
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Overview
Description
N-{3-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of adamantanecarboxylic acid, which is then reacted with enamides to form the desired compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-{3-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound. The phenyl and pyrrolidine groups contribute to its binding affinity and specificity towards target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: A synthetic cannabinoid with similar structural features.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Another compound featuring the adamantane moiety.
Uniqueness
N-{3-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H33N3O4S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[3-(1-adamantylcarbamoyl)phenyl]-1-(benzenesulfonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H33N3O4S/c32-26(30-28-16-19-12-20(17-28)14-21(13-19)18-28)22-6-4-7-23(15-22)29-27(33)25-10-5-11-31(25)36(34,35)24-8-2-1-3-9-24/h1-4,6-9,15,19-21,25H,5,10-14,16-18H2,(H,29,33)(H,30,32) |
InChI Key |
NYKVBJLXCAHCRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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